molecular formula C12H10N4S B2654061 4-[4-methyl-5-(1H-pyrazol-3-yl)-1,3-thiazol-2-yl]pyridine CAS No. 499796-06-4

4-[4-methyl-5-(1H-pyrazol-3-yl)-1,3-thiazol-2-yl]pyridine

Cat. No.: B2654061
CAS No.: 499796-06-4
M. Wt: 242.3
InChI Key: RDOCHCMRZJNXDF-UHFFFAOYSA-N
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Description

4-[4-methyl-5-(1H-pyrazol-3-yl)-1,3-thiazol-2-yl]pyridine is a heterocyclic compound that features a unique combination of pyrazole, thiazole, and pyridine rings. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-methyl-5-(1H-pyrazol-3-yl)-1,3-thiazol-2-yl]pyridine typically involves multi-step reactions starting from readily available precursors.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often utilize advanced catalytic systems, such as heterogeneous catalysts, and may employ environmentally friendly procedures like microwave-assisted reactions .

Chemical Reactions Analysis

Types of Reactions

4-[4-methyl-5-(1H-pyrazol-3-yl)-1,3-thiazol-2-yl]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

4-[4-methyl-5-(1H-pyrazol-3-yl)-1,3-thiazol-2-yl]pyridine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[4-methyl-5-(1H-pyrazol-3-yl)-1,3-thiazol-2-yl]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules that contain pyrazole, thiazole, or pyridine rings, such as:

Uniqueness

What sets 4-[4-methyl-5-(1H-pyrazol-3-yl)-1,3-thiazol-2-yl]pyridine apart is its unique combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets and exhibit diverse biological activities .

Properties

IUPAC Name

4-methyl-5-(1H-pyrazol-5-yl)-2-pyridin-4-yl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4S/c1-8-11(10-4-7-14-16-10)17-12(15-8)9-2-5-13-6-3-9/h2-7H,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDOCHCMRZJNXDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=NC=C2)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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